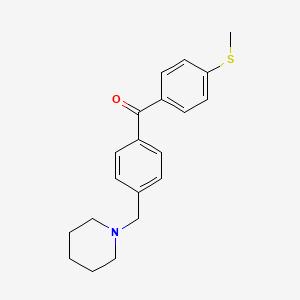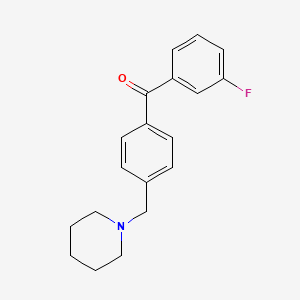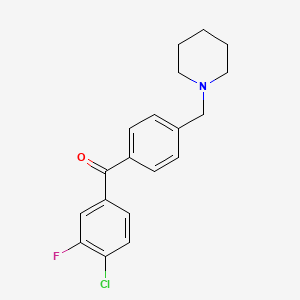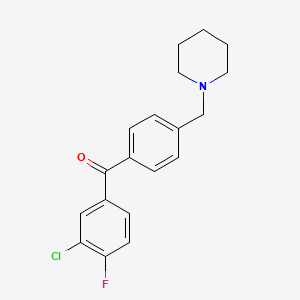![molecular formula C11H12ClN3O2 B1324887 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide CAS No. 956076-74-7](/img/structure/B1324887.png)
2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide (CNDMA) is a novel synthetic compound with a wide range of potential applications in the medical, pharmaceutical, and industrial fields. CNDMA is a versatile compound that can be used as a starting material for the synthesis of other compounds and as an intermediate for the synthesis of other compounds. CNDMA has been studied for its potential applications in the medical, pharmaceutical, and industrial fields.
Scientific Research Applications
Synthesis and Chemical Properties
- This compound has been utilized in the synthesis of novel derivatives, such as N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, through nucleophilic substitution reactions (Palamarchuk et al., 2019).
- Another study explored its use in synthesizing N-derivatives of cytisine, anabasine, and salsoline alkaloids, highlighting its versatility in forming structurally diverse compounds (Palamarchuk et al., 2019).
Pharmaceutical Research
- Although the request specifies excluding drug use and dosage, it's important to note that derivatives of this compound have been investigated for potential pharmaceutical applications, particularly in synthesizing compounds with varied biological activities.
Material Science and Chemical Synthesis
- This compound is significant in material science for creating new chemical entities with potential applications in various fields. The synthesis of new compounds like 2-(oxiran-2-yl)-1,3-oxazoles demonstrates its utility in creating materials with potentially unique properties (Shablykin et al., 2018).
Biochemistry and Molecular Studies
- The compound's derivatives have been studied for their structural properties, such as in the case of hydrogen-bonded dimers and pi-stacked hydrogen-bonded chains. These studies provide insights into the molecular interactions and structural dynamics of these compounds (Trilleras et al., 2008).
properties
IUPAC Name |
2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-6-8(4-13)11(17)15-7(2)9(6)5-14-10(16)3-12/h3,5H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUKZYVFIAMXOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1CNC(=O)CCl)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



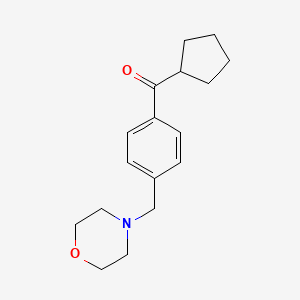
![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)
![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)

